Receptor Binding Affinity: Species-Dependent Potency vs. L-652,731 and Ginkgolide B
In comparative [³H]PAF binding assays, kadsurenone demonstrates species-specific potency. In rabbit platelet membranes, it is less potent than the synthetic analog L-652,731 (Ki = 5.8 × 10⁻⁸ M vs. 9.83 × 10⁻⁹ M). However, in human platelet membranes, kadsurenone maintains consistent affinity while L-652,731 loses approximately 10-fold potency, resulting in near-equivalent Ki values for both compounds in human tissue [1]. This contrasts sharply with the ginkgolide B (BN 52021), which consistently ranks lower than kadsurenone in potency across both human and rabbit models [1].
| Evidence Dimension | Equilibrium inhibition constant (Ki) for PAF receptor binding |
|---|---|
| Target Compound Data | Rabbit Platelet: Ki = 5.8 × 10⁻⁸ M; Human Platelet: Ki ≈ 4.86-10.3 × 10⁻⁸ M (ranked equivalent to L-652,731) |
| Comparator Or Baseline | L-652,731: Rabbit Ki = 9.83 × 10⁻⁹ M, Human Ki = 1.03 × 10⁻⁷ M; Ginkgolide B: Potency consistently lower than kadsurenone in both species |
| Quantified Difference | L-652,731 is ~6-fold more potent in rabbit, but loses ~10-fold potency in human, making it equipotent to kadsurenone. Kadsurenone maintains >2-fold higher potency than ginkgolide B. |
| Conditions | [³H]PAF radioligand binding to isolated rabbit and human platelet membranes |
Why This Matters
For research involving human tissue or receptor orthologs, kadsurenone offers more predictable and translationally relevant binding kinetics compared to the highly species-sensitive L-652,731 or the consistently less potent ginkgolide B.
- [1] Hwang SB, Lam MH, Shen TY. Species difference in the specific receptors of platelet activating factor. Biochem Pharmacol. 1986;35(24):4511-4518. doi:10.1016/0006-2952(86)90772-0 View Source
